molecular formula C15H12Cl2N2O3S B5867134 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B5867134
M. Wt: 371.2 g/mol
InChI Key: WNHMBKOESCUKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide, also known as DCMPS, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DCMPS is a highly potent and selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves the inhibition of CA IX, which is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. CA IX is overexpressed in many types of cancer cells, where it plays a role in the regulation of pH and cell proliferation. Inhibition of CA IX by 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide leads to a decrease in intracellular pH and a reduction in cell proliferation.
Biochemical and Physiological Effects:
2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been shown to have potent anticancer effects in vitro and in vivo. Inhibition of CA IX by 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide leads to a decrease in intracellular pH, which in turn leads to a reduction in cell proliferation and an increase in apoptosis. 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has also been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its high potency and selectivity for CA IX. This makes it a valuable tool for studying the role of CA IX in cancer biology. However, one of the limitations of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the study of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide. One area of research could be the development of more soluble analogs of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide that could be used in a wider range of experimental settings. Another area of research could be the development of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide-based anticancer drugs that could be used in the treatment of CA IX-overexpressing cancers. Additionally, further studies could be conducted to better understand the mechanism of action of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide and its effects on cancer cells.

Synthesis Methods

The synthesis of 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with 4-(cyanomethyl)aniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide as a white crystalline solid with a high purity.

Scientific Research Applications

2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CA IX is overexpressed in many types of cancer cells, and its inhibition has been shown to have anticancer effects. 2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide has been found to be a highly potent and selective inhibitor of CA IX, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3S/c1-22-12-6-7-13(15(17)14(12)16)23(20,21)19-11-4-2-10(3-5-11)8-9-18/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHMBKOESCUKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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